Bis[(oxiran-2-yl)methyl] pentacosanedioate
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Overview
Description
Bis[(oxiran-2-yl)methyl] pentacosanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of pentacosanedioic acid, where the carboxyl groups are esterified with oxiran-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxiran-2-yl)methyl] pentacosanedioate typically involves the esterification of pentacosanedioic acid with oxiran-2-ylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(oxiran-2-yl)methyl] pentacosanedioate undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Diols are formed from the oxidation of oxirane rings.
Reduction: Alcohols are produced from the reduction of ester groups.
Substitution: Substituted products are formed depending on the nucleophile used.
Scientific Research Applications
Bis[(oxiran-2-yl)methyl] pentacosanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Bis[(oxiran-2-yl)methyl] pentacosanedioate involves its interaction with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in applications such as drug delivery, where the compound can form stable conjugates with therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Bis[(oxiran-2-yl)methyl] terephthalate
- Bis[(oxiran-2-yl)methyl] adipate
- Bis[(oxiran-2-yl)methyl] sebacate
Uniqueness
Bis[(oxiran-2-yl)methyl] pentacosanedioate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of specialized polymers and coatings.
Properties
CAS No. |
90937-20-5 |
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Molecular Formula |
C31H56O6 |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) pentacosanedioate |
InChI |
InChI=1S/C31H56O6/c32-30(36-26-28-24-34-28)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-31(33)37-27-29-25-35-29/h28-29H,1-27H2 |
InChI Key |
QZTZPYZCVBKXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC2CO2 |
Origin of Product |
United States |
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